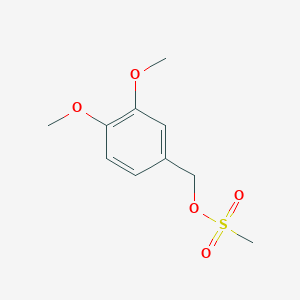

3,4-Dimethoxybenzyl methanesulfonate

CAS No.:

Cat. No.: VC17431488

Molecular Formula: C10H14O5S

Molecular Weight: 246.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14O5S |

|---|---|

| Molecular Weight | 246.28 g/mol |

| IUPAC Name | (3,4-dimethoxyphenyl)methyl methanesulfonate |

| Standard InChI | InChI=1S/C10H14O5S/c1-13-9-5-4-8(6-10(9)14-2)7-15-16(3,11)12/h4-6H,7H2,1-3H3 |

| Standard InChI Key | ZQBIRIPBDLSSFL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)COS(=O)(=O)C)OC |

Introduction

Synthesis and Reaction Mechanisms

Preparation from 3,4-Dimethoxybenzyl Alcohol

The synthesis typically involves the reaction of 3,4-dimethoxybenzyl alcohol with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (EtN). This one-step procedure proceeds via nucleophilic acyl substitution, yielding the methanesulfonate ester and hydrochloric acid as a byproduct :

The reaction is conducted under anhydrous conditions at 0–25°C to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%).

Role in Alkylation Reactions

Applications in Medicinal Chemistry

Development of Benzimidazole Derivatives

Benzimidazoles are privileged scaffolds in drug discovery due to their structural resemblance to purine bases. 3,4-Dimethoxybenzyl methanesulfonate has been employed to synthesize N-alkylated benzimidazoles with modified pharmacokinetic profiles. In one study, quaternization of the benzimidazole N-3 position with cinnamyl bromides yielded derivatives exhibiting up to 74% inhibition of Spike RBD/ACE2 interactions at 10 μM concentrations .

Structure-Activity Relationship (SAR) Insights

-

Methoxy Group Positioning: Derivatives with 3,4-dimethoxybenzyl substituents showed reduced activity compared to naphthyl or quinolinyl analogs, suggesting steric or electronic limitations .

-

Catechol Derivatives: Demethylation of methoxy groups to hydroxyls (e.g., using BBr) abolished activity, highlighting the importance of methoxy substituents for target binding .

Physicochemical and Spectroscopic Data

| Property | Value/Description |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 246.29 g/mol |

| Appearance | Colorless to pale yellow solid |

| Solubility | Soluble in DCM, THF, DMSO; insoluble in water |

| H NMR (CDCl) | δ 7.45 (s, 1H), 6.85 (d, 1H), 5.20 (s, 2H), 3.90 (s, 6H), 3.10 (s, 3H) |

| C NMR (CDCl) | δ 152.1, 148.9, 132.5, 121.8, 112.4, 56.2, 56.0, 49.8, 39.7 |

Comparative Analysis with Structural Analogs

3,4,5-Trimethoxybenzyl Methanesulfonate

The addition of a third methoxy group at the 5-position increases molecular weight (276.31 g/mol) and alters electronic properties. This analog demonstrates enhanced antifungal activity but reduced solubility in polar solvents.

2,3-Dimethoxybenzyl Derivatives

Suzuki coupling reactions with 2,3-dimethoxyphenylboronic acid yield ligands for metal-organic frameworks (MOFs), as seen in gallium-based coordination complexes .

Industrial and Green Chemistry Applications

Catalytic Uses

Methanesulfonate derivatives serve as Brønsted acid catalysts in esterification and biodiesel production. Their low toxicity aligns with green chemistry principles, offering sustainable alternatives to sulfuric acid.

Scalability and Cost

Bulk synthesis of 3,4-dimethoxybenzyl methanesulfonate is cost-effective due to inexpensive starting materials (e.g., vanillin derivatives) and high-yield reactions (>80%).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume